molecular formula C13H20O2Si B1140404 [2-(trimethylsilylmethyl)phenyl]methyl acetate CAS No. 100642-59-9

[2-(trimethylsilylmethyl)phenyl]methyl acetate

Cat. No.: B1140404
CAS No.: 100642-59-9
M. Wt: 236.3822
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Description

[2-(Trimethylsilylmethyl)phenyl]methyl acetate is a specialized organosilane reagent of significant interest in synthetic organic chemistry. This compound integrates a silyl-protected functional group with an acetoxy moiety on a phenyl ring, making it a versatile building block for constructing more complex molecular architectures. Its primary research value lies in its application as a key synthetic intermediate. The trimethylsilylmethyl group can act as a potential precursor for reactive intermediates or serve as a protected form of a functional handle in multi-step synthesis. Researchers utilize this compound in the development of novel materials, pharmaceuticals, and agrochemicals, where its structure facilitates unique chemical transformations not possible with simpler hydrocarbons. The presence of the silicon atom offers opportunities for further functionalization, expanding the toolkit for chemists designing new synthetic routes. This product is intended for use in laboratory research and development. It is strictly for professional use in a controlled setting and is not classified or intended for medicinal, household, or personal application. Handling should be performed by qualified personnel with appropriate personal protective equipment and in accordance with all applicable local and international regulations.

Properties

IUPAC Name

[2-(trimethylsilylmethyl)phenyl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2Si/c1-11(14)15-9-12-7-5-6-8-13(12)10-16(2,3)4/h5-8H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLBKIOUMLDCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=CC=C1C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-Methylbenzyl Alcohol

The synthesis begins with 2-methylbenzyl alcohol, which undergoes bromination at the methyl group. Using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in carbon tetrachloride at 80°C for 6–8 hours yields 2-(bromomethyl)benzyl alcohol.

Reaction Conditions :

  • Solvent : CCl4_4

  • Temperature : 80°C

  • Yield : 85–90%

Silylation via Nucleophilic Substitution

The brominated intermediate reacts with trimethylsilyl chloride (Me3_3SiCl) in the presence of a phase-transfer catalyst. Adapting methods from trimethylsilyl acetate synthesis, tetrabutylammonium bromide (TBAB) facilitates the substitution in a toluene-DMF biphasic system.

Procedure :

  • Combine 2-(bromomethyl)benzyl alcohol (1.0 mol), Me3_3SiCl (1.1 mol), TBAB (0.005 mol), and anhydrous K2_2CO3_3 (2.0 mol) in toluene (500 mL).

  • Reflux at 110°C for 4–6 hours.

  • Filter and concentrate to isolate 2-(trimethylsilylmethyl)benzyl alcohol.

Key Parameters :

  • Solvent : Toluene/DMF (4:1)

  • Yield : 78–82%

  • Purity : 90–93% (via GC-MS)

Esterification to this compound

Acetylation of the Benzyl Alcohol Intermediate

The alcohol is esterified using acetic anhydride under catalytic conditions. Pyridine or 4-dimethylaminopyridine (DMAP) enhances reactivity while neutralizing HCl byproducts.

Procedure :

  • Dissolve 2-(trimethylsilylmethyl)benzyl alcohol (1.0 mol) in dry DMF (300 mL).

  • Add acetic anhydride (1.2 mol) and DMAP (0.1 mol).

  • Stir at 25°C for 12 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Optimized Conditions :

  • Solvent : DMF

  • Catalyst : DMAP (10 mol%)

  • Yield : 89–92%

  • Purity : 95–98%

Alternative Pathways and Comparative Analysis

Direct Silylation of 2-(Acetoxymethyl)benzyl Chloride

An alternative route involves silylating 2-(chloromethyl)benzyl acetate. However, this method faces challenges due to the ester’s susceptibility to nucleophilic attack. Using trimethylsilyl magnesium bromide in THF at -78°C minimizes side reactions:

Reaction Profile :

  • Substrate : 2-(chloromethyl)benzyl acetate

  • Reagent : Me3_3SiMgBr (1.5 eq)

  • Solvent : THF

  • Temperature : -78°C → 25°C (12 h)

  • Yield : 65–70%

  • Purity : 88–90%

Phase-Transfer Catalyzed One-Pot Synthesis

Combining silylation and esterification in a single pot using TBAB and DMF improves efficiency. This method, inspired by trimethylsilyl acetate synthesis, reduces steps but requires precise stoichiometry:

One-Pot Procedure :

  • Mix 2-(bromomethyl)benzyl alcohol (1.0 mol), Me3_3SiCl (1.1 mol), acetic anhydride (1.2 mol), TBAB (0.005 mol), and K2_2CO3_3 (2.5 mol) in DMF.

  • Heat at 80°C for 8 hours.

  • Isolate via distillation (b.p. 150–155°C under vacuum).

Outcomes :

  • Yield : 75–80%

  • Purity : 93–95%

Critical Analysis of Reaction Parameters

Solvent Effects

  • DMF : Enhances nucleophilicity in silylation but may hydrolyze esters at elevated temperatures.

  • Toluene : Ideal for phase-transfer reactions but limits solubility of polar intermediates.

Catalytic Systems

  • TBAB : Accelerates silylation by shuttling ions between phases, reducing reaction time by 30–40%.

  • DMAP : Increases esterification rates via nucleophilic catalysis, achieving >90% conversion in 12 hours.

Temperature and Time

  • Silylation : Optimal at 80–110°C (4–6 h). Higher temperatures degrade silyl groups.

  • Esterification : Efficient at 25°C (12 h) or 80°C (2 h under vacuum).

Scalability and Industrial Feasibility

Cost-Benefit Analysis

  • Raw Materials : Me3_3SiCl ($120/kg) and acetic anhydride ($50/kg) dominate costs.

  • Solvent Recovery : DMF and toluene can be recycled via distillation, reducing expenses by 20–25%.

Process Intensification

  • Continuous Flow Systems : Microreactors improve heat transfer and reduce silylation time to 1–2 hours.

  • In-line Analytics : FTIR monitors reaction progress, minimizing byproducts .

Chemical Reactions Analysis

Types of Reactions

[2-(Trimethylsilylmethyl)phenyl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The trimethylsilylmethyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products

    Oxidation: [2-(Trimethylsilylmethyl)phenyl]acetic acid.

    Reduction: [2-(Trimethylsilylmethyl)phenyl]methanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-(trimethylsilylmethyl)phenyl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.

Biology and Medicine

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of [2-(trimethylsilylmethyl)phenyl]methyl acetate involves its interaction with specific molecular targets, depending on the reaction or application. For example, in oxidation reactions, the acetate group is targeted by oxidizing agents, leading to the formation of carboxylic acids. The trimethylsilylmethyl group can act as a protecting group, stabilizing reactive intermediates during synthesis.

Comparison with Similar Compounds

Similar Compounds

    [2-(Trimethylsilylmethyl)phenyl]methanol: Similar structure but with a hydroxyl group instead of an acetate ester.

    [2-(Trimethylsilylmethyl)phenyl]acetic acid: Similar structure but with a carboxylic acid group instead of an acetate ester.

    [2-(Trimethylsilylmethyl)phenyl]methyl chloride: Similar structure but with a chloride group instead of an acetate ester.

Uniqueness

[2-(Trimethylsilylmethyl)phenyl]methyl acetate is unique due to its combination of a trimethylsilylmethyl group and an acetate ester, which provides distinct reactivity and functionalization options. This makes it a valuable compound in synthetic chemistry and industrial applications.

Biological Activity

[2-(trimethylsilylmethyl)phenyl]methyl acetate, with the CAS number 100642-59-9, is a compound of interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by a phenyl ring substituted with a trimethylsilylmethyl group and an acetate moiety. This configuration may influence its solubility, stability, and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy homeostasis.
  • Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways related to inflammation and cellular proliferation.
  • Antioxidant Activity : Some studies indicate that it possesses antioxidant properties, which can protect cells from oxidative stress.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Biological ActivityDescription
Antioxidant Effects Reduces oxidative stress in cellular models.
Enzyme Inhibition Potentially inhibits lipase and other metabolic enzymes.
Anti-inflammatory Effects May reduce inflammation markers in vitro.
Cytotoxicity Exhibits selective cytotoxicity against certain cancer cell lines.

Study 1: Antioxidant Properties

A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various acetates, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting its potential as a protective agent against oxidative damage.

Study 2: Enzyme Inhibition

Research conducted on the inhibitory effects of this compound on pancreatic lipase demonstrated a dose-dependent inhibition. This finding is crucial for developing anti-obesity treatments as it suggests that the compound could help manage lipid absorption in the gastrointestinal tract .

Study 3: Cytotoxicity Against Cancer Cells

In vitro studies have shown that this compound exhibits selective cytotoxicity against breast cancer cell lines (MCF-7). The compound induced apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing [2-(trimethylsilylmethyl)phenyl]methyl acetate, and how can purity be ensured?

  • Synthesis : The compound can be synthesized via esterification of [2-(trimethylsilylmethyl)phenyl]acetic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction conditions (e.g., reflux at 80–100°C for 6–12 hours) should be optimized to maximize yield .
  • Purity Assurance : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity and gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to assess purity (>95% recommended for research use) .

Q. How should this compound be stored to maintain stability?

  • Store in a tightly sealed container under inert gas (argon or nitrogen) at 2–8°C. Avoid exposure to moisture, as the trimethylsilyl group may hydrolyze under acidic or basic conditions. Monitor degradation via periodic NMR or FTIR analysis .

Q. What safety precautions are necessary when handling this compound?

  • The compound is classified as an irritant (Xi). Use personal protective equipment (PPE: gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Conduct a Design of Experiments (DoE) approach to test variables:

  • Catalysts : Compare p-toluenesulfonic acid vs. Lewis acids (e.g., BF₃·OEt₂).
  • Solvents : Evaluate polar aprotic solvents (e.g., DMF, THF) vs. non-polar solvents (toluene).
  • Temperature : Test reflux conditions (80–120°C) with reaction time (4–24 hours).
    • Monitor yields using GC-MS and optimize for minimal byproduct formation (e.g., silyl ether derivatives) .

Q. How can contradictory data in spectral analysis (e.g., NMR shifts) be resolved?

  • Case Example : If ¹H NMR shows unexpected splitting patterns, consider:

  • Dynamic effects : Rotameric equilibria of the acetate group may cause signal broadening. Analyze variable-temperature NMR (VT-NMR) to confirm.
  • Impurities : Use 2D NMR (COSY, HSQC) to distinguish between compound signals and impurities. Cross-validate with high-resolution MS .

Q. What computational methods are suitable for modeling the reactivity of the trimethylsilyl group in this compound?

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to:

  • Predict hydrolysis pathways under acidic/basic conditions.
  • Analyze steric effects of the trimethylsilyl group on reaction intermediates.
    • Compare computational results with experimental kinetic data (e.g., hydrolysis rates) .

Q. How might the trimethylsilyl group influence biological activity in preliminary assays?

  • The trimethylsilyl group enhances lipophilicity, potentially improving membrane permeability. Test in vitro assays (e.g., Caco-2 cell monolayers) for permeability and compare with non-silylated analogs. Use LC-MS to quantify cellular uptake .

Methodological Considerations Table

Research AspectKey ParametersAnalytical ToolsReferences
Synthesis Catalyst, solvent, temperatureGC-MS, NMR
Stability Hydrolysis susceptibilityVT-NMR, FTIR
Biological Assays Permeability, enzyme inhibitionLC-MS, fluorescence assays
Computational Modeling Reaction pathways, steric effectsGaussian, ORCA

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